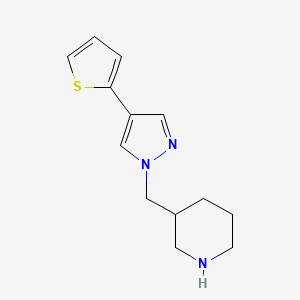
3-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a compound with a diverse range of applications in scientific research, thanks to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step organic reactions, starting with the formation of the thiophene and pyrazole rings, followed by their integration with a piperidine ring through a series of condensation, substitution, and coupling reactions. Common reagents include thiophene-2-carboxylic acid, hydrazine for pyrazole formation, and piperidine. Catalysts and conditions such as heating under reflux, solvents like dichloromethane or ethanol, and purification steps including chromatography, are utilized.
Industrial Production Methods: On an industrial scale, optimization of these synthetic routes focuses on efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors, automated synthesis platforms, and bulk purification methods are employed to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under catalytic hydrogenation, affecting the thiophene and pyrazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially at the pyrazole ring and piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkylating agents or halogenating agents under controlled temperatures and inert atmospheres.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products are typically fully or partially hydrogenated derivatives.
Substitution leads to various functionalized derivatives, depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and new synthetic methodologies.
Biology: In biological studies, it serves as a scaffold for designing molecules with potential bioactivity, such as enzyme inhibitors or receptor ligands.
Medicine: There is significant interest in its potential therapeutic applications, including as a lead compound for drug discovery targeting neurological disorders due to its structural similarities with known bioactive molecules.
Industry: In industrial chemistry, it is used in the development of new materials with specific properties, such as conducting polymers or advanced catalysts.
Mechanism of Action
The mechanism of action of 3-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine depends on its specific application. In biological contexts, it often interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme active sites, receptor agonism or antagonism, and alteration of signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine stands out due to its unique combination of a thiophene ring, a pyrazole ring, and a piperidine ring. Similar compounds might include:
3-((4-phenyl-1H-pyrazol-1-yl)methyl)piperidine: Lacks the thiophene ring, potentially affecting its reactivity and bioactivity.
3-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine: Differs by an ethyl linkage, altering its steric and electronic properties.
Properties
IUPAC Name |
3-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSYSBJZALRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















